Cox-2/lox-IN-2
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Overview
Description
Cox-2/lox-IN-2 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting both pathways, this compound offers a promising approach for the treatment of inflammatory diseases with potentially fewer side effects compared to selective COX-2 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2/lox-IN-2 typically involves the creation of indole and indazole arylamide benzoic acid analogues . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. For example, compounds 7f and 7n were synthesized and evaluated for their anti-inflammatory properties .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Cox-2/lox-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed: The major products formed from these reactions are typically analogues of this compound with enhanced anti-inflammatory properties . These products are then further evaluated for their biological activity and potential therapeutic applications.
Scientific Research Applications
Cox-2/lox-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and the role of COX-2 and LOX in inflammation . In biology, it helps in understanding the pathways involved in inflammatory responses and the development of new anti-inflammatory drugs . In medicine, this compound is being investigated for its potential to treat various inflammatory diseases, including arthritis and cancer . In industry, it is used in the development of new pharmaceuticals with dual inhibitory activity .
Mechanism of Action
Cox-2/lox-IN-2 exerts its effects by inhibiting the activity of both COX-2 and LOX enzymes . This dual inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation . The molecular targets of this compound include the active sites of COX-2 and LOX enzymes, where it binds and blocks their catalytic activity . This mechanism of action makes this compound a potent anti-inflammatory agent with a broad spectrum of activity .
Comparison with Similar Compounds
Cox-2/lox-IN-2 is unique in its dual inhibitory activity, which sets it apart from other compounds that target only one of the two enzymes . Similar compounds include flavonoids and other synthetic dual inhibitors that also target COX-2 and LOX . this compound has shown higher selectivity and potency in inhibiting both enzymes, making it a more effective anti-inflammatory agent .
List of Similar Compounds:Properties
Molecular Formula |
C28H23ClN2O2 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(E)-1-[3-(4-chlorobenzoyl)-4-[4-(dimethylamino)phenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C28H23ClN2O2/c1-30(2)24-15-11-21(12-16-24)25-18-31(27(32)17-8-20-6-4-3-5-7-20)19-26(25)28(33)22-9-13-23(29)14-10-22/h3-19H,1-2H3/b17-8+ |
InChI Key |
AUELAQRGYSQHNO-CAOOACKPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CN(C=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN(C=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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